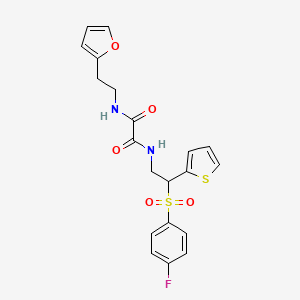

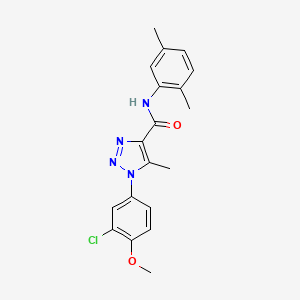

![molecular formula C17H10N4OS3 B2888994 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681167-37-3](/img/structure/B2888994.png)

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . It has a molecular formula of C16H10N4O3S2 and an average mass of 370.406 Da .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moiety. These moieties suggest a potential role in targeting enzymes or receptors involved in cellular processes.Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Anticancer Evaluation

A study highlighted the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating promising anticancer activity against several human cancer cell lines. This research underscores the potential of these compounds in cancer therapy, particularly for melanoma, leukemia, cervical cancer, and breast cancer. Molecular docking studies were performed to predict the mechanism of action, indicating good oral drug-like behavior of the synthesized compounds (Tiwari et al., 2017).

Antitumor Activity of Thiazole Derivatives

Another investigation synthesized new thiazole derivatives to study their antitumor activity. The compounds demonstrated significant in vitro growth inhibition of human tumor cells, showcasing the potential of thiazole derivatives as innovative anti-cancer agents (Ostapiuk et al., 2017).

Supramolecular Gelators

Research on N-(thiazol-2-yl)benzamide derivatives revealed their role as a new series of supramolecular gelators. The study found that certain amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, facilitated by methyl functionality and multiple non-covalent interactions. This work contributes to the understanding of gelation behavior in designing new materials (Yadav & Ballabh, 2020).

Synthesis and Diuretic Activity

A series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were synthesized and screened for diuretic activity in vivo. This study identified promising candidates for diuretic applications, expanding the potential therapeutic uses of benzothiazole derivatives (Yar & Ansari, 2009).

Corrosion Inhibitors for Carbon Steel

Benzothiazole derivatives were synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. The findings demonstrated high inhibition efficiencies, suggesting these compounds as effective corrosion inhibitors, which is crucial for protecting industrial materials (Hu et al., 2016).

Direcciones Futuras

Benzothiazole derivatives, including “N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide”, have shown promising anti-tubercular activity . Future research could focus on further exploring the anti-tubercular activity of this compound and its potential as a therapeutic agent. Additionally, more studies are needed to fully understand the synthesis, chemical reactions, and physical and chemical properties of this compound.

Propiedades

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4OS3/c1-8-19-11-4-5-12-15(14(11)24-8)25-17(20-12)21-16(22)9-2-3-10-13(6-9)23-7-18-10/h2-7H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYODIZRVHMHRQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2888916.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,3-diphenylpropanoate](/img/structure/B2888917.png)

![3-allyl-8-(5-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888924.png)

![Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine](/img/structure/B2888926.png)

![N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2888927.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2888934.png)